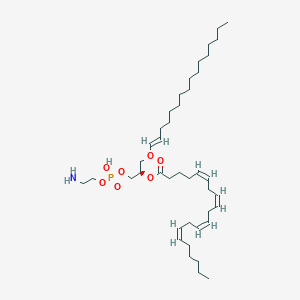
1-Pappea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pappea, also known as this compound, is a useful research compound. Its molecular formula is C41H74NO7P and its molecular weight is 724 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Plasmalogens - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Applications
1-Pappea has been traditionally used in various cultures for its medicinal properties. Recent studies have confirmed its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that extracts from this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound have been explored in various studies. One notable case study highlighted its ability to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases .
- Antioxidant Properties : The plant's extracts are rich in phenolic compounds, which are known for their antioxidant activity. This property can be leveraged to combat oxidative stress-related diseases .
Agricultural Applications
In agriculture, this compound is recognized for its potential benefits in sustainable farming practices:
- Pest Management : The plant has been studied for its insecticidal properties. Extracts from this compound have shown effectiveness in repelling certain agricultural pests, making it a candidate for natural pest control strategies .
- Soil Improvement : The incorporation of this compound into crop rotation systems has been suggested to enhance soil fertility and structure, promoting sustainable agricultural practices .
Environmental Applications
The environmental significance of this compound is also notable:
- Phytoremediation : Research indicates that this compound can be utilized in phytoremediation efforts to clean contaminated soils. Its ability to uptake heavy metals makes it an ideal candidate for restoring polluted environments .
- Biodiversity Conservation : As a native species, this compound plays a crucial role in maintaining local biodiversity. Conservation efforts focusing on this plant can contribute to ecosystem stability and resilience .
Case Study 1: Antimicrobial Efficacy
A study conducted by Maroyi (2017) evaluated the antimicrobial properties of various extracts from Pappea capensis. The results indicated that the methanol extract exhibited the highest activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing natural antimicrobial products.
Case Study 2: Insecticidal Properties
Research published by Moyo et al. (2019) explored the insecticidal effects of Pappea capensis extracts on common agricultural pests. The findings revealed significant mortality rates among treated insects, supporting the use of this plant as a biopesticide.
Summary Table of Applications
| Application Area | Specific Use | Evidence/Source |
|---|---|---|
| Medicinal | Antimicrobial | Maroyi (2017) |
| Anti-inflammatory | Moyo et al. (2019) | |
| Antioxidant | Various studies | |
| Agricultural | Pest management | Moyo et al. (2019) |
| Soil improvement | Various studies | |
| Environmental | Phytoremediation | Various studies |
| Biodiversity conservation | Maroyi (2017) |
Propiedades
Número CAS |
119904-39-1 |
|---|---|
Fórmula molecular |
C41H74NO7P |
Peso molecular |
724 g/mol |
Nombre IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(E)-hexadec-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C41H74NO7P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-41(43)49-40(39-48-50(44,45)47-37-35-42)38-46-36-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h11,13,17,19,21-22,26,28,33,36,40H,3-10,12,14-16,18,20,23-25,27,29-32,34-35,37-39,42H2,1-2H3,(H,44,45)/b13-11-,19-17-,22-21-,28-26-,36-33+/t40-/m1/s1 |
Clave InChI |
UUYSKERSKRMYME-HSHOETESSA-N |
SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Sinónimos |
1-palmitoyl-2-arachidonoyl plasmalogen phosphatidylethanolamine 1-PAPPEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















